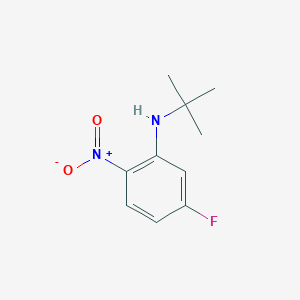

N-t-Butyl-5-fluoro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)12-8-6-7(11)4-5-9(8)13(14)15/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPODKJJJYTBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675011 | |

| Record name | N-tert-Butyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-34-0 | |

| Record name | N-(1,1-Dimethylethyl)-5-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-t-Butyl-5-fluoro-2-nitroaniline CAS number and molecular weight

Introduction

N-t-Butyl-5-fluoro-2-nitroaniline is a fluorinated aromatic amine derivative that holds potential as a versatile building block in modern synthetic chemistry, particularly within the realm of drug discovery and materials science. Its structure is characterized by three key functional groups: a nitro group, a fluorine atom, and a bulky tert-butyl amine substituent. The interplay of these groups imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for creating more complex chemical entities. The electron-withdrawing nature of both the nitro group and the fluorine atom deactivates the aromatic ring, influencing its reactivity in subsequent chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway, potential applications in drug development, and essential safety information for laboratory professionals.

Core Properties and Data

A summary of the key identifiers and physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1133315-34-0 | [1] |

| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Purity | ≥99% (GC) | |

| Melting Point | 100 - 103 °C |

Synthetic Pathways and Methodologies

Step 1: Synthesis of 5-Fluoro-2-nitroaniline (Precursor)

The initial step involves the regioselective ammonolysis of 2,4-difluoronitrobenzene. In this reaction, one of the fluorine atoms is displaced by an amino group.

-

Reaction: 2,4-difluoronitrobenzene is treated with concentrated ammonia water.

-

Rationale: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom para to the nitro group is more activated and is thus preferentially substituted by the ammonia nucleophile.

-

Procedure: 2,4-difluoronitrobenzene is added to concentrated ammonia water at room temperature. The mixture is then gently heated (e.g., to 40°C) for several hours. Upon cooling, the 5-fluoro-2-nitroaniline product crystallizes and can be isolated by filtration. This method is reported to yield the product in high purity and quantity (up to 98% yield).

Step 2: N-tert-Butylation of 5-Fluoro-2-nitroaniline

The second step is the introduction of the tert-butyl group onto the nitrogen atom of the aniline. The nucleophilicity of the amino group in 5-fluoro-2-nitroaniline is significantly reduced due to the electron-withdrawing effects of the ortho-nitro and para-fluoro substituents. Therefore, direct alkylation with tert-butyl halides under standard conditions is challenging. A more effective approach involves a copper-catalyzed reaction using a specialized tert-butylating agent.

-

Proposed Reaction: Copper-catalyzed N-tert-butylation using tert-butyl 2,2,2-trichloroacetimidate.

-

Rationale: This method has been shown to be effective for the N-tert-butylation of various aromatic amines, including those with electron-withdrawing substituents.[2] The reaction proceeds under mild conditions (room temperature) and avoids the harsh conditions and poor yields associated with traditional methods.[2] Copper(II) triflate (Cu(OTf)₂) is an effective catalyst for this transformation.[2]

-

Proposed Protocol:

-

To a solution of 5-fluoro-2-nitroaniline in a suitable solvent such as nitromethane, add a catalytic amount of Cu(OTf)₂.

-

Add tert-butyl 2,2,2-trichloroacetimidate to the mixture.

-

Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture would be worked up, likely involving an aqueous wash and extraction with an organic solvent.

-

The final product, this compound, would be purified using column chromatography.

-

The overall synthetic workflow can be visualized as follows:

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[3][4] this compound serves as a valuable scaffold that combines several features beneficial for drug design:

-

Fluorine Substitution: The fluorine atom can increase lipophilicity, which may improve membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, potentially increasing the drug's half-life.[3][4]

-

Nitro Group as a Synthetic Handle: The nitro group is a versatile functional group. It can be readily reduced to an amine, which can then be further functionalized to introduce a wide variety of substituents, for example, through amide bond formation.[5] This allows for the exploration of a large chemical space around the core structure. The nitro group itself can also participate in crucial binding interactions within a target protein.

-

Tert-Butyl Group: The bulky tert-butyl group can serve as a hydrophobic anchor, fitting into hydrophobic pockets of target proteins to increase binding affinity. It also provides steric hindrance that can shield adjacent parts of the molecule from metabolic attack.

Given these characteristics, this compound is a promising starting material for the synthesis of novel therapeutic agents, particularly in areas such as oncology and infectious diseases, where fluorinated compounds have shown significant success.[4] The precursor, 5-fluoro-2-nitroaniline, is noted for its use as an intermediate in the development of anti-cancer agents.[6]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

Hazard Identification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat or protective suit.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particle respirator may be necessary.

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

-

The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

- Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. DOI: 10.1055/s-0033-1339107

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. (2025, October 19). Retrieved January 19, 2026, from [Link]

- Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy, 7(2b), 207. DOI: 10.33545/26647222.2025.v7.i2b.207

-

Chaudhary, P., Gupta, S., Muniyappan, N., & Sabiah, S. (2021). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry, 86(17), 11649–11658. [Link]

-

Zhang, Y., Zhang, S., Sun, Z., Yuan, Y., & Jia, X. (2021). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source. Chemistry – An Asian Journal, 16(16), 2234-2238. [Link]

-

Watanabe, Y., Tsuji, Y., & Ohsugi, Y. (1981). The ruthenium catalyzed N-alkylation and N-heterocyclization of aniline using alcohols and aldehydes. Tetrahedron Letters, 22(52), 5269-5272. [Link]

- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. DOI: 10.1080/17460441.2016.1223037

-

O'Hagan, D. (2010). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 8(7), 1505-1517. [Link]

-

Wang, Y., et al. (2023). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 13(23), 15684-15688. [Link]

-

Chem Help ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80573, 4-tert-Butyl-2-nitroaniline. Retrieved January 19, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316163, 4-(Tert-butyl)-3-nitroaniline. Retrieved January 19, 2026, from [Link].

-

Patent kind codes for CAS basic and patent family members. (n.d.). CAS.org. Retrieved January 19, 2026, from [Link]

-

Moorthy, K., et al. (2018). 2-Fluoro-5-nitroaniline. IUCrData, 3(3), x180425. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectral Analysis of N-t-Butyl-5-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-Butyl-5-fluoro-2-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural characterization is paramount to confirming its identity and purity. This guide provides a comprehensive overview of the expected spectral data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for this compound, based on the analysis of its constituent functional groups and data from analogous structures. Furthermore, it outlines detailed experimental protocols for acquiring this data, ensuring scientific rigor and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of this and similar molecules.

The structure of this compound, with its unique combination of a bulky t-butyl group, an electron-withdrawing nitro group, and a fluorine atom on the aniline ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory submissions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃FN₂O₂), the expected molecular weight is 212.2 g/mol [1].

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 212. Subsequent fragmentation patterns would likely involve the loss of the t-butyl group (a stable tertiary carbocation), leading to a significant peak at m/z 155. Other fragments may arise from the loss of the nitro group or rearrangements involving the aniline moiety.

| Predicted Peak (m/z) | Proposed Fragment |

| 212 | Molecular Ion [M]⁺ |

| 197 | [M - CH₃]⁺ |

| 155 | [M - C(CH₃)₃]⁺ |

Experimental Protocol for Mass Spectrometry

A standardized protocol for obtaining the mass spectrum would involve gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS)[2].

-

Sample Preparation : Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation : Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

Analysis : Inject the sample into the instrument. For GC/MS, a temperature program would be used to ensure volatilization and separation. For LC/MS, a suitable mobile phase gradient would be employed[2].

-

Data Acquisition : Acquire the mass spectrum over a range of m/z 50-300.

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=C, N-O, and C-F bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| ~3400 | N-H | Stretching | [3] |

| 2960-2850 | C-H (t-butyl) | Stretching | [3] |

| 1600-1585 | C=C (aromatic) | Stretching | [3] |

| 1550-1475 | N-O (nitro) | Asymmetric Stretching | [4][5] |

| 1360-1290 | N-O (nitro) | Symmetric Stretching | [6][4][5] |

| ~1250 | C-F | Stretching |

The presence of a nitro group attached to an aromatic ring typically results in strong N-O stretching bands[4][7].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. For Attenuated Total Reflectance (ATR) IR, the solid sample can be analyzed directly.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Data Processing : The resulting spectrum should be baseline corrected and the peaks labeled.

Caption: Workflow for Infrared Spectroscopy Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show signals for the aromatic protons, the N-H proton, and the t-butyl protons. The chemical shifts are influenced by the electronic effects of the nitro and fluoro substituents[8].

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet of doublets | 1H | H-6 |

| ~7.5 | Doublet of doublets | 1H | H-4 |

| ~7.0 | Doublet of doublets | 1H | H-3 |

| ~5.0 | Singlet (broad) | 1H | N-H |

| ~1.4 | Singlet | 9H | C(CH₃)₃ |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the aromatic carbons and the t-butyl carbons.

| Predicted Chemical Shift (ppm) | Assignment |

| ~150 | C-F |

| ~140 | C-NO₂ |

| ~135 | C-NH |

| 120-130 | Aromatic C-H |

| ~55 | C(CH₃)₃ |

| ~30 | C(CH₃)₃ |

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is highly sensitive to the local electronic environment[9]. A single resonance is expected for the fluorine atom, with its chemical shift influenced by the ortho-nitro and para-amino groups. The chemical shift of fluorine can span a wide range[10].

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Caption: Workflow for NMR Spectroscopy Analysis.

Conclusion

The comprehensive spectral analysis of this compound through Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust framework for its structural elucidation and characterization. The predicted spectral data, in conjunction with the detailed experimental protocols outlined in this guide, offer researchers and drug development professionals the necessary tools to confidently identify and assess the purity of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to advancing scientific research and development.

References

- Spectroscopy Tutorial: Nitro Groups. (n.d.).

- IR Spectroscopy Tutorial: Nitro Groups. (n.d.).

- Nitro compound infrared spectra. (n.d.). Chemistry LibreTexts.

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Dasgupta, A., et al. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.

- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).

- Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

- Fluorine NMR. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. d-nb.info [d-nb.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. biophysics.org [biophysics.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Solubility and Stability of N-t-Butyl-5-fluoro-2-nitroaniline in Common Laboratory Solvents

Abstract

N-t-Butyl-5-fluoro-2-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug discovery where these parameters influence formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed, field-proven methodologies for its determination. We will delve into the physicochemical properties of the molecule, predict its behavior in various common laboratory solvents, and provide step-by-step protocols for robust solubility and stability assessments. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this compound for their specific applications.

Introduction: The Significance of Solubility and Stability in the Molecular Lifecycle

The journey of a chemical entity from synthesis to application is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are arguably two of the most influential parameters, especially within the pharmaceutical and chemical industries. For a compound like this compound, these properties dictate its handling, formulation, and ultimate utility.

-

Solubility directly impacts the bioavailability of a potential drug candidate, the ease of its purification via recrystallization, and the feasibility of its use in solution-based assays and reactions. Poor solubility can be a significant hurdle in drug development, leading to challenges in achieving therapeutic concentrations.

-

Stability determines a compound's shelf-life and its degradation profile under various environmental conditions such as temperature, humidity, and light.[1][2] Understanding a molecule's stability is a regulatory requirement and is crucial for ensuring the safety and efficacy of a final product.[3]

This guide will provide a robust framework for researchers to systematically evaluate the solubility and stability of this compound.

Physicochemical Profile of this compound

A foundational understanding of the molecule's structure is essential to predict its solubility and potential degradation pathways.

Chemical Structure:

-

Molecular Formula: C₁₀H₁₃FN₂O₂[4]

-

Molecular Weight: 212.2 g/mol [4]

-

Key Functional Groups:

-

Nitro Group (-NO₂): A strong electron-withdrawing group that increases the polarity of the molecule and can act as a hydrogen bond acceptor. Aromatic nitro compounds are known chromophores, which is advantageous for UV-Vis spectrophotometric analysis.[5]

-

Secondary Amine (-NH-): Capable of acting as a hydrogen bond donor and acceptor. Its basicity will be influenced by the adjacent aromatic ring and its substituents.

-

Tertiary-Butyl Group (-C(CH₃)₃): A bulky, non-polar group that can sterically hinder interactions with the amine and will increase the lipophilicity of the molecule, potentially favoring solubility in non-polar solvents.

-

Fluoro Group (-F): An electronegative atom that contributes to the overall polarity of the molecule.

-

Aromatic Ring: A non-polar scaffold that can engage in π-π stacking interactions.

-

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," we can make educated predictions about the solubility of this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the nitro and amine groups, which can participate in hydrogen bonding, suggests potential solubility in these solvents. However, the bulky t-butyl group and the aromatic ring may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Good solubility is anticipated in these solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): The non-polar aromatic ring and the t-butyl group suggest some affinity for non-polar solvents. However, the polar nitro and amine groups will likely limit its solubility in highly non-polar solvents like hexane.

Experimental Determination of Solubility

A systematic approach to determining solubility is crucial for obtaining reliable and reproducible data. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of each selected solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[6]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | ||

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Acetone | 20.7 | ||

| Acetonitrile | 37.5 | ||

| Ethyl Acetate | 6.02 | ||

| Toluene | 2.38 | ||

| Hexane | 1.88 | ||

| DMSO | 46.7 |

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of equilibrium solubility.

Stability Assessment of this compound

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors.[2] For small molecules in drug discovery, this involves subjecting the compound to stress conditions to identify potential degradation products and establish its intrinsic stability.[1][3]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Exposure of the solid compound to elevated temperatures (e.g., 80 °C).

-

Photostability: Exposure of the solid compound and its solution to light, as per ICH Q1B guidelines.[2]

Experimental Protocol for Stability Studies

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For each stress condition, mix the stock solution with the stressor (acid, base, or oxidant) in a vial. For thermal and photostability, use the solid compound or a solution in an inert solvent.

-

-

Incubation:

-

Store the samples under the specified stress conditions for a predetermined duration. Include a control sample stored under normal conditions.

-

-

Sample Analysis:

-

At various time points, withdraw an aliquot of each sample.

-

Neutralize the acidic and basic samples if necessary.

-

Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This method should be able to separate the parent compound from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and characterize any significant degradation products.

-

Data Presentation

The results of the stability studies can be summarized in a table.

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Duration | Temperature | % Parent Compound Remaining | Observations (e.g., number of degradation products) |

| 0.1 M HCl | 24 h | 60 °C | ||

| 0.1 M NaOH | 24 h | 60 °C | ||

| 3% H₂O₂ | 24 h | RT | ||

| Thermal (solid) | 7 days | 80 °C | ||

| Photostability | As per ICH Q1B | RT |

Experimental Workflow for Stability Assessment

Caption: Workflow for conducting forced degradation stability studies.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its determination. The structural features of the molecule suggest moderate solubility in polar aprotic and protic solvents, with limited solubility in non-polar solvents. A systematic experimental approach, as outlined in this document, is essential for generating robust and reliable data. The provided protocols for equilibrium solubility and forced degradation studies offer a starting point for researchers to thoroughly characterize this compound. The resulting data will be invaluable for its application in drug discovery, chemical synthesis, and other scientific endeavors, enabling informed decisions on formulation, handling, and storage.

References

- StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.

- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Missouri S&T. (n.d.). Aromatic Nitro Compounds.

- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- Emery Pharma. (2025, April 15). What You Need to Know About Pharmaceutical Stability Testing? [Video]. YouTube.

- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

- Whitehouse, Ph.D., M. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Covalent Laboratories.

- Wang, J., & Ciolino, L. A. (2003). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 10(2), 6-13.

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of N-t-Butyl-5-fluoro-2-nitroaniline

Introduction: The Strategic Value of a Unique Scaffolding Molecule

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient generation of novel therapeutic agents. N-t-Butyl-5-fluoro-2-nitroaniline emerges as a molecule of significant interest, not necessarily as a final drug entity, but as a strategically designed building block. Its unique substitution pattern—a bulky tert-butyl group providing steric influence, a fluorine atom for modulating electronic properties and metabolic stability, and a reactive nitro-amino functionality—offers a rich platform for synthetic diversification and the exploration of new chemical space. This guide will provide an in-depth analysis of the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor to privileged heterocyclic structures and the strategic considerations for leveraging its inherent chemical functionalities.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthetic campaigns.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| CAS Number | 1133115-34-0 | [1] |

The presence of both hydrogen bond donors (the amine) and acceptors (the nitro group and fluorine atom), coupled with a moderate molecular weight and lipophilic character imparted by the tert-butyl group, positions this molecule as an intriguing starting point for the synthesis of compounds intended to interact with biological targets.

Key Application: A Gateway to Benzimidazole Synthesis

One of the most promising applications of this compound lies in its utility as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-infective, antitumor, and anti-inflammatory properties.[2] The ortho-nitroaniline functionality is primed for reductive cyclization to form the imidazole ring.

Reductive Cyclization Strategy

The conversion of ortho-nitroanilines to benzimidazoles is a robust and well-documented synthetic transformation.[2][3][4][5][6] This process typically involves two key steps that can often be performed in a one-pot fashion:

-

Reduction of the Nitro Group: The nitro group is reduced to an amine, generating a transient ortho-diamine intermediate.

-

Cyclization with a Carbonyl Source: The in situ generated diamine reacts with an aldehyde or a carboxylic acid derivative to form the benzimidazole ring.

A variety of reducing agents can be employed for this transformation, with sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation (e.g., Pd/C) being common choices.[3][5] The choice of reducing agent can be critical, especially when sensitive functional groups are present in the aldehyde coupling partner.

Experimental Workflow: One-Pot Synthesis of N-t-Butyl-5-fluoro-benzimidazoles

The following diagram illustrates a generalized workflow for the synthesis of a library of benzimidazole derivatives from this compound.

Sources

- 1. scbt.com [scbt.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Reactivity of the nitro and amine groups in N-t-Butyl-5-fluoro-2-nitroaniline

An In-Depth Technical Guide to the Reactivity of N-t-Butyl-5-fluoro-2-nitroaniline

Abstract

This compound is a multifaceted aromatic compound whose synthetic utility is dictated by the complex interplay of its three distinct functional groups: a sterically hindered secondary amine, a strongly electron-withdrawing nitro group, and a halogen atom. This guide provides a comprehensive analysis of the molecule's reactivity, offering researchers and drug development professionals a predictive framework for its application in chemical synthesis. We will dissect the electronic and steric factors governing the chemoselectivity of its transformations, focusing on reactions at the nitro group, the amine moiety, and the aromatic core. Detailed, field-proven protocols and mechanistic insights are provided to empower scientists to strategically leverage this versatile building block.

Molecular Profile: An Interplay of Steric and Electronic Effects

The reactivity of this compound cannot be understood by analyzing its functional groups in isolation. The chemical behavior of the molecule is a direct consequence of the cumulative electronic and steric effects exerted by the N-t-butyl, nitro, and fluoro substituents on the aniline core.

-

N-t-Butyl Group: The secondary amine's nitrogen atom possesses a lone pair of electrons, which can be donated into the aromatic ring via resonance. This makes the amine a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[1] However, the attached tert-butyl group is exceptionally bulky, creating significant steric hindrance around the nitrogen atom and at the adjacent ortho positions of the aromatic ring.[2][3] This steric shield can impede reactions at the amine itself and can influence the regioselectivity of ring-based transformations.[4][5]

-

Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro substituent deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects.[6][7] This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the overall electron density of the aromatic ring is significantly diminished.

-

Fluoro Group (-F): The fluorine atom exhibits dual electronic character. It is strongly electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect). Overall, it acts as a deactivator for EAS but remains an ortho, para-director.[6] Crucially, its position para to the powerful electron-withdrawing nitro group makes it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[8]

The confluence of these effects renders the aromatic ring electron-poor and sterically encumbered, predisposing the molecule to a specific and predictable set of chemical transformations.

Caption: Dominant electronic and steric effects of the substituents.

Selective Reduction of the Nitro Group: Gateway to Diamines

The transformation of the nitro group into an amine is a foundational synthetic step, unlocking access to diamine derivatives. The primary challenge is achieving this reduction with high chemoselectivity, preserving the C-F bond, which is susceptible to hydrodehalogenation under harsh conditions.

Causality Behind Method Selection: While many methods exist for nitro reduction, catalytic hydrogenation is often preferred for its efficiency and clean reaction profiles.[9][10] The choice of catalyst is critical. Palladium-based catalysts (e.g., Pd/C) are highly active but are also notorious for promoting hydrodehalogenation, especially with aryl iodides and bromides, and can pose a risk to the C-F bond.[11] Catalysts such as Platinum-Vanadium on carbon (Pt-V/C) or Raney Cobalt have demonstrated superior performance in selectively hydrogenating halogenated nitroaromatics by minimizing this unwanted side reaction.[11] Chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium are also highly effective and well-tolerated by halogens and other sensitive functional groups.[12]

Table 1: Comparison of Selective Nitro Reduction Methods

| Method | Catalyst/Reagent | Typical Conditions | Pros | Cons |

| Catalytic Hydrogenation | Pt-V/C, Raney Co | H₂ (gas), 20-85 bar, 80-110 °C, THF or 2-MeTHF | High efficiency, clean, scalable.[11] | Requires specialized high-pressure equipment. |

| Catalytic Transfer Hydrogenation | Pd/C, HCOONH₄ (Ammonium Formate) | Methanol, Reflux | Avoids use of H₂ gas, standard lab equipment. | Can still pose a risk of hydrodehalogenation. |

| Chemical Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, 70 °C | Excellent functional group tolerance, including halogens.[12] | Generates stoichiometric tin waste, requiring aqueous workup. |

Protocol: Selective Reduction using Tin(II) Chloride

This protocol is chosen for its high chemoselectivity and accessibility in a standard laboratory setting.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).

-

Reagent Addition: Add absolute ethanol to create a ~0.5 M solution. To this mixture, add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).[12]

-

Reaction: Heat the reaction mixture to 70 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice.

-

Neutralization: Slowly add a 5% aqueous sodium bicarbonate solution until the pH of the mixture is neutral to slightly basic (pH 7-8). This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N¹-t-Butyl-5-fluorobenzene-1,2-diamine. The product can be further purified by column chromatography if necessary.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: SNAr with a Secondary Amine (e.g., Morpholine)

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add the nucleophile (e.g., morpholine, 1.5-2.0 eq).

-

Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to facilitate the reaction.

-

Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS. The reaction is often visually indicated by a color change.

-

Workup: After completion, cool the reaction and pour it into water. The product often precipitates and can be collected by filtration.

-

Purification: Wash the collected solid with water and then a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (EAS)

EAS reactions on this substrate are highly disfavored and synthetically unviable.

Mechanistic Rationale:

-

Ring Deactivation: The potent deactivating effects of the nitro and fluoro groups make the ring extremely electron-poor and thus unreactive towards electrophiles. [1][6]* Steric Hindrance: The bulky t-butyl group shields the ortho positions, further hindering electrophilic attack.

-

Reaction with Amine: Under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the basic amine nitrogen would be protonated. [13]The resulting anilinium ion (-NH₂⁺-t-Bu) is a powerful deactivating, meta-directing group, further shutting down any possibility of a productive reaction. [14][15]Friedel-Crafts reactions are unequivocally incompatible due to the strongly deactivating nitro group and the Lewis basic amine, which would coordinate with the catalyst. [1]

Reactivity of the Amine Group

The reactivity of the N-H bond is significantly modulated by both electronic and steric factors.

-

Basicity: The amine is a very weak base. The nitrogen lone pair is delocalized into the aromatic ring and is further withdrawn by the potent nitro group, making it less available for protonation. [1]* N-Alkylation/Acylation: While possible, these reactions are sterically hindered by the t-butyl group. [2][3]They require more forcing conditions compared to less substituted anilines. Protection of the amine, for instance as a Boc-carbamate, is a common strategy in related systems but may be challenging here due to the already low nucleophilicity of the nitrogen. [16][17]* Directed ortho-Metalation (DoM): DoM typically involves the deprotonation of an ortho C-H bond by a strong base (like n-BuLi), directed by a coordinating functional group (the DMG). [18]For this compound, the N-t-butyl group could theoretically act as a DMG. However, the only available ortho position (C3) is electronically deactivated and sterically shielded by the adjacent nitro group, making lithiation highly improbable. [19][20]

Strategic Synthesis and Decision Making

The predictable reactivity of this compound allows for its strategic incorporation into synthetic routes. The following decision tree summarizes the most viable transformations.

Caption: Decision tree for synthetic transformations.

Conclusion

This compound is a specialty chemical building block whose reactivity is dominated by two primary pathways: selective reduction of the nitro group and nucleophilic aromatic substitution at the fluorine-bearing carbon. The strong deactivation of the aromatic ring by the nitro and fluoro groups, combined with the significant steric hindrance imparted by the N-t-butyl substituent, effectively precludes electrophilic aromatic substitution and complicates reactions at the amine nitrogen. By understanding these governing principles, chemists can confidently employ this molecule to construct complex, functionalized aniline derivatives, particularly for applications in pharmaceutical and materials science research.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis.

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Wiedemann, J., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1636-1643. [Link]

-

Martínez-Ortiz, F., et al. (2019). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Polycyclic Aromatic Compounds, 41(5), 1047-1061. [Link]

-

ResearchGate. (n.d.). Calculated energy profiles for nitrobenzene hydrogenation to aniline.... Retrieved from [Link]

-

Fagal, G. A., et al. (2004). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 108(40), 8506-8512. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl₃ and BCl₃. Dalton Transactions. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for hydrogenation of p-nitroaniline. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

-

Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

-

Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

- Google Patents. (n.d.). Process for preparing nitroaniline derivatives.

-

ResearchGate. (n.d.). Hydrogenation of nitrobenzene to aniline over Ru/C catalysts.... Retrieved from [Link]

-

SAGE Publications Inc. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. [Link]

-

Cholewiak, A., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(6), 1768. [Link]

-

Wang, F., et al. (2022). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry, 10, 989808. [Link]

-

Reddit. (2023). Ortho-lithiation with n-BuLi. r/Chempros. [Link]

-

Kessar, S. V., et al. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Angewandte Chemie International Edition, 47(25), 4703-4706. [Link]

-

Filo. (2025). What is the ortho effect of nitro group on aniline?. [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Aromatic Nitro Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

-

Stanetty, P., et al. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833-6837. [Link]

-

Khan Academy. (2025). EAS reactions of aniline. [Link]

-

Chemistry LibreTexts. (2019). Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]

-

Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?. [Link]

-

Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]

-

Semantic Scholar. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. [Link]

-

Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. [Link]

-

Knochel, P., & Al-Harrasi, A. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. ACS Catalysis, 1(8), 979-993. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Chmielewski, M. K., & Szatylowicz, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]

-

Teverovskiy, G. (2011). Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. DSpace@MIT. [Link]

-

Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.... [Link]

Sources

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. nbinno.com [nbinno.com]

- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 19. reddit.com [reddit.com]

- 20. A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-t-Butyl-5-fluoro-2-nitroaniline derivatives and their potential uses

An In-Depth Technical Guide to N-t-Butyl-5-fluoro-2-nitroaniline Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical scaffold, and its derivatives. We will explore its synthesis, key chemical transformations, and burgeoning potential in the field of drug discovery and development, with a particular focus on its applications in oncology and antimicrobial research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework.

The this compound Scaffold: A Profile

This compound (CAS 1133115-34-0) is an aromatic compound featuring a nitroaniline core strategically functionalized with a fluorine atom and a bulky tert-butyl group.[1] Each of these components imparts distinct physicochemical properties that make it a valuable starting point for chemical synthesis.

-

The Nitroaniline Core: The 2-nitroaniline moiety is a classic precursor in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine. This transformation is pivotal, creating an ortho-diamine-like structure that is a gateway to a vast array of heterocyclic systems.

-

The Fluorine Substituent: The inclusion of fluorine in drug candidates is a well-established strategy in modern medicinal chemistry.[2][3] Fluorine's high electronegativity and small size can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased lipophilicity (improving membrane permeability), and stronger binding affinity to target proteins.[2][4] In this scaffold, the fluorine at the 5-position influences the electronic environment of the aromatic ring.

-

The N-t-Butyl Group: The sterically demanding tert-butyl group can influence the molecule's conformation and solubility. Its bulk can provide a degree of metabolic shielding to the adjacent amine and can play a crucial role in dictating the orientation of the molecule within a protein's binding pocket.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1133115-34-0 | [1] |

| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |

| Molecular Weight | 212.2 g/mol | [1] |

This unique combination of functional groups makes this compound a privileged scaffold for generating diverse chemical libraries with potential therapeutic applications.[5]

Synthesis and Key Derivatization Strategies

The true potential of this compound is unlocked through its chemical modification. The synthetic pathway generally involves the initial synthesis of the core structure, followed by strategic derivatization, primarily centered around the versatile nitro group.

General Synthetic Workflow

The diagram below illustrates the central role of this compound as a parent compound, leading to key intermediates and subsequent classes of potentially bioactive derivatives.

Caption: Synthetic pathways originating from the core compound.

Protocol 1: Synthesis of N-t-Butyl-5-fluoro-benzene-1,2-diamine (Key Intermediate)

The reduction of the nitro group is the most critical step in the derivatization process. Catalytic hydrogenation is a clean and efficient method for this transformation, analogous to procedures used for similar nitroaromatic compounds.[6]

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere. Ethanol is a suitable solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction proceeds cleanly with minimal side products.

Step-by-Step Methodology:

-

Preparation: To a solution of this compound (10.0 mmol) in ethanol (50 mL) in a hydrogenation vessel, add 10% Palladium on carbon (100 mg, ~10 mol% Pd).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (4 bar) and stir the mixture vigorously at room temperature for 6-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield N-t-Butyl-5-fluoro-benzene-1,2-diamine, which can often be used in the next step without further purification.

Therapeutic Potential and Applications

Derivatives of this scaffold are being explored for a range of therapeutic applications, primarily driven by the structural motifs they can generate.

Anticancer Agents: Targeting Kinase Signaling

The anilino and benzamide moieties are core components of numerous kinase inhibitors.[7] By inhibiting specific kinases that are overactive in cancer cells, these drugs can block signaling pathways responsible for cell proliferation and survival.[8] Derivatives of this compound are promising candidates in this domain. The fluorine atom, in particular, can enhance binding to the ATP-binding pocket of kinases.[7]

Potential Targets:

-

Bruton's Tyrosine Kinase (BTK): BTK is a crucial target in B-cell malignancies. Many BTK inhibitors feature a substituted aniline or benzamide core.[8]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a key anti-angiogenic strategy. Pyrrole indolin-2-one derivatives, which often contain a substituted aniline, are known VEGFR inhibitors.[7]

-

Dual Bcr-Abl/HDAC Inhibitors: Some novel cancer therapies combine kinase inhibition with histone deacetylase (HDAC) inhibition in a single molecule, and these often utilize aminophenyl-based structures.[9]

The diagram below conceptualizes how a derivative might function as a Type I kinase inhibitor, competing with ATP for the enzyme's active site.

Caption: Mechanism of competitive kinase inhibition.

Antimicrobial Agents

The 2-aminobenzamide framework, readily accessible from the core compound, has demonstrated notable potential as an antimicrobial agent. Studies on related series of 2-aminobenzamide derivatives have shown activity against a spectrum of bacterial and fungal pathogens.[10][11]

Key Findings from Related Studies:

-

A series of 2-aminobenzamide derivatives were tested against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[10]

-

Antifungal activity was evaluated against strains like Aspergillus fumigatus and Candida albicans.[10][11]

-

In one study, a specific 2-amino-N-(4-methoxyphenyl)benzamide derivative showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[10][11]

This suggests that a library of N-t-butyl-5-fluoro-2-aminobenzamide derivatives could yield novel antimicrobial leads.

Protocol 2: Synthesis of a Representative 2-Amino-N-Arylbenzamide Derivative

This protocol describes the formation of an amide bond, a key step in creating many bioactive molecules, including kinase inhibitors and potential antimicrobials.

Rationale: This is a standard amide coupling reaction. The formation of a mixed anhydride from the carboxylic acid and isobutyl chloroformate activates the carboxyl group for nucleophilic attack by the amine (the key intermediate from Protocol 1). N-methylmorpholine (NMM) is used as a base to neutralize the HCl generated during the reaction.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve the desired carboxylic acid (e.g., benzoic acid, 1.1 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL) and cool the solution to 0°C.

-

Anhydride Formation: Add N-methylmorpholine (NMM, 1.2 mmol) followed by the dropwise addition of isobutyl chloroformate (1.1 mmol). Stir the mixture at 0°C for 30 minutes to form the mixed anhydride.

-

Coupling: To this mixture, add a solution of N-t-Butyl-5-fluoro-benzene-1,2-diamine (1.0 mmol, from Protocol 1) in THF (10 mL).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Future Outlook and Conclusion

This compound is more than a single chemical; it is a launchpad for chemical innovation. The strategic placement of its functional groups provides a robust platform for generating diverse molecular architectures with significant therapeutic potential.

-

Oncology: The development of novel, selective kinase inhibitors remains a high priority. Derivatives of this scaffold are prime candidates for screening against panels of cancer-relevant kinases.

-

Infectious Disease: With the rise of antimicrobial resistance, new chemical entities are urgently needed. The demonstrated activity of related aminobenzamides makes this a fruitful area for further investigation.[10][11]

-

Other CNS and Inflammatory Disorders: The incorporation of fluorine is a common feature in drugs targeting the central nervous system and inflammatory pathways.[2] As new biological targets are validated, libraries derived from this scaffold could be screened for a wide range of activities.

The methodologies outlined in this guide provide a clear path from the core compound to key intermediates and final derivatives. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around the this compound core, paving the way for the discovery of next-generation therapeutics.

References

- (Time in Barkly Region, AU not cited)

- This compound | CAS 1133115-34-0 | SCBT. Santa Cruz Biotechnology.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.

- 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785. PubChem - NIH.

- 1157528-24-9|N-Butyl-2-fluoro-5-nitroaniline|BLD Pharm. BLD Pharm.

- 5-Fluoro-2-nitroaniline. Chem-Impex.

- 2-Fluoro-5-nitroaniline, 98%+. Ottokemi.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- 2-Fluoro-5-nitroaniline 98 369-36-8. Sigma-Aldrich.

- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer

- The Efficacy of 5-Fluoroisoquinoline and its Derivatives as Kinase Inhibitors: A Compar

- Buy 2-Amino-5-fluoro-N-butylbenzamide. Smolecule.

- Process for preparing 2-fluoro-5-nitroaniline.

- (PDF) 2-Fluoro-5-nitroaniline.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250. PubChem.

- 2-Fluoro-5-nitroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.

- The Development of BTK Inhibitors: A Five-Year Upd

- Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (Source not specified).

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (Source not specified).

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF.

- 448-19-1|5-Fluoro-2-nitroanisole|BLD Pharm. BLD Pharm.

- 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. PubMed.

Sources

- 1. scbt.com [scbt.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: N-t-Butyl-5-fluoro-2-nitroaniline as a Novel Reagent for Covalent Protein Labeling in Proteomics

Introduction: The Imperative for Novel Protein Labeling Strategies

In the landscape of proteomics, the ability to covalently label proteins is fundamental to elucidating their function, interactions, and spatial organization within complex biological systems.[1][2] Chemical labeling, in particular, offers a versatile and powerful approach for introducing detectable tags, enabling applications from fluorescent imaging to quantitative mass spectrometry.[3][4][5] While a variety of reagents targeting specific amino acid residues are commercially available, the quest for novel functionalities, selectivities, and efficiencies remains a driving force in the field.[6][7] This application note introduces N-t-Butyl-5-fluoro-2-nitroaniline as a promising, previously unexplored reagent for the covalent modification of proteins, detailing its proposed mechanism of action and providing a comprehensive protocol for its application in mass spectrometry-based proteomics.

The unique chemical architecture of this compound, featuring a fluorine atom activated by an ortho-nitro group, suggests a reactivity profile amenable to nucleophilic aromatic substitution (SNAr) by nucleophilic amino acid side chains.[8] This opens the door to targeting residues such as cysteine and lysine under specific reaction conditions. The presence of the bulky tert-butyl group may also confer unique steric selectivity, potentially favoring labeling of more accessible sites on the protein surface.

Principle of Operation: Nucleophilic Aromatic Substitution for Protein Labeling

We propose that this compound labels proteins through a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group at the ortho position to the fluorine atom polarizes the carbon-fluorine bond, rendering the aromatic ring susceptible to attack by nucleophiles. The thiol group of cysteine residues and the primary amine of lysine residues are potent nucleophiles in proteins, capable of initiating this reaction.

The reaction proceeds via a Meisenheimer complex intermediate, followed by the displacement of the fluoride ion to form a stable covalent bond between the protein and the N-t-Butyl-2-nitroaniline moiety. The choice of reaction conditions, particularly pH, can be tuned to favor the deprotonated, more nucleophilic form of the target amino acid side chain (thiolate for cysteine, neutral amine for lysine).

Caption: Proposed SNAr reaction mechanism.

Experimental Protocol: Labeling of Proteins with this compound for Mass Spectrometry Analysis

This protocol provides a step-by-step guide for the labeling of a purified protein or a complex protein lysate with this compound, followed by sample preparation for bottom-up proteomics analysis.

Materials and Reagents

-

This compound (synthesis required or custom order)

-

Protein sample (purified protein or cell lysate)

-

Urea

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide (IAA) (for optional cysteine blocking)

-

Triethylammonium bicarbonate (TEAB) buffer

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Trypsin, sequencing grade

-

C18 desalting spin columns

-

Mass spectrometer (e.g., Orbitrap series)

Step-by-Step Methodology

-

Protein Solubilization and Reduction:

-

Resuspend the protein sample in 8 M urea, 50 mM TEAB buffer (pH 8.5).

-

Add TCEP to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour to reduce disulfide bonds.

-

-

Alkylation (Optional Control):

-

For a control experiment to confirm cysteine-specific labeling, alkylate a separate aliquot of the reduced protein sample with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.

-

-

Labeling Reaction with this compound:

-

Prepare a 100 mM stock solution of this compound in anhydrous ACN.

-

Add the labeling reagent to the reduced protein sample to a final concentration of 10 mM. The optimal concentration may need to be determined empirically.

-

Incubate at 37°C for 2 hours. The reaction time and temperature can be optimized.

-

-

Quenching and Protein Precipitation:

-

Quench the reaction by adding dithiothreitol (DTT) to a final concentration of 20 mM.

-

Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

-

Protein Digestion:

-

Wash the protein pellet twice with ice-cold 80% acetone.

-

Resuspend the pellet in 50 mM TEAB buffer (pH 8.5).

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

-

Incubate at 37°C overnight.

-

-

Peptide Desalting:

-

Acidify the peptide solution with 0.1% TFA.

-

Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

-

Elute the peptides with 50% ACN, 0.1% TFA.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in 0.1% formic acid.

-

Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.

-

Caption: Experimental workflow for protein labeling.

Data Analysis and Expected Results

The covalent modification of a peptide with this compound will result in a specific mass shift. This mass shift can be detected by the mass spectrometer and used to identify the labeled peptides and the specific sites of modification.

Table 1: Expected Mass Shifts upon Labeling

| Labeled Amino Acid | Molecular Formula of Adduct | Monoisotopic Mass Shift (Da) |

| Cysteine | C10H12N2O2 | +192.0899 |

| Lysine | C10H12N2O2 | +192.0899 |

Note: The mass shift is calculated based on the addition of the N-t-Butyl-2-nitroaniline moiety (C10H12N2O2) and the loss of a proton from the amino acid side chain.

Data analysis should be performed using a database search algorithm (e.g., Mascot, Sequest) with the specified mass shift as a variable modification on cysteine and lysine residues.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the labeling protocol, several quality control measures should be implemented:

-

Negative Control: A sample processed without the addition of the labeling reagent should be included to identify non-specific binding and background signals.

-

Alkylation Control: A sample where cysteine residues are blocked with iodoacetamide prior to labeling can be used to confirm the cysteine-specificity of the reaction.

-

Dose-Response: Titrating the concentration of the labeling reagent will help to determine the optimal concentration for efficient labeling without causing protein precipitation or other artifacts.

-

MS/MS Fragmentation Analysis: The fragmentation spectra of labeled peptides should be manually inspected to confirm the site of modification. The presence of fragment ions containing the mass shift will provide high confidence in the identification of the labeled residue.

Conclusion and Future Perspectives

This compound presents a novel and promising avenue for the chemical labeling of proteins in proteomics. The proposed SNAr mechanism offers a straightforward approach for targeting nucleophilic amino acid residues. The detailed protocol provided herein serves as a starting point for researchers to explore the utility of this reagent. Further characterization of its reactivity, selectivity, and biocompatibility will be crucial in establishing its place in the toolkit of proteomics researchers. Future studies could explore the synthesis of isotopically labeled versions of this reagent for quantitative proteomics applications.

References

- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.

- (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.

-

Peptide Labeling Reagents. AxisPharm. [Link]

-

Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

-

Labeling Non-Antibody Proteins and Small Molecules: An Advanced Guide. Assay Genie. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Peptide Labeling Reagents | AxisPharm [axispharm.com]

- 6. Tandem Mass Tag Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. mdpi.com [mdpi.com]

Protocol for N-t-Butyl-5-fluoro-2-nitroaniline conjugation to peptides

An Application Note and Protocol for the Site-Specific Conjugation of N-t-Butyl-5-fluoro-2-nitroaniline to Cysteine-Containing Peptides

Abstract